ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate
Description
Properties
IUPAC Name |
ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S.2C2H2O4/c1-3-26-20(25)18-15-7-5-4-6-8-16(15)27-19(18)21-17(24)9-10-23-13-11-22(2)12-14-23;2*3-1(4)2(5)6/h3-14H2,1-2H3,(H,21,24);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJJZSBEYMKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's structural characteristics, synthesis methods, and biological activities supported by empirical research.
Compound Overview
- Chemical Formula : C24H35N3O11S
- Molecular Weight : 573.61 g/mol
- CAS Number : 1051944-46-7
The compound features a unique tetrahydro-cyclohepta[b]thiophene core linked to a propanamido group containing a 4-methylpiperazine moiety. This structure suggests potential utility in developing pharmacologically active agents due to the diverse functional groups present.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Thiophene Core : Utilizing thiophene derivatives as starting materials.
- Amidation Reactions : Introducing the propanamido group through coupling reactions.
- Piperazine Modification : Incorporating the 4-methylpiperazine moiety via nucleophilic substitution.
These methods highlight the complexity of the compound and the need for precise synthetic techniques to achieve high yields and purity.
Biological Activity
Compounds derived from thiophene structures have demonstrated a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that thiophene derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms.
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Lacks piperazine; simpler amine structure | Antimicrobial |
| Ethyl 2-(4-methoxyphenyl)-3-thiophene derivatives | Contains phenolic groups; broader aromatic system | Anticancer |
| Cyclopenteno[b]thiophene derivatives | Different ring structure; potential anesthetic properties | Local anesthetic |
This table illustrates the unique aspects of this compound in terms of its complex structure and potential pharmacological applications.
Case Study 1: Antimicrobial Activity
A study conducted on thiophene derivatives indicated that compounds with similar structural motifs demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 2: Anticancer Properties
In vitro studies have reported that derivatives of thiophene exhibit cytotoxic effects on various cancer cell lines. For instance, compounds containing piperazine rings have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. Ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate may exhibit similar properties due to its structural characteristics. Research has shown that compounds with thiophene rings can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Study:
In vitro studies on related thiophene compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest that this compound could be further investigated for its potential as an anticancer agent.
Neuropharmacology
The piperazine moiety in the compound is associated with neuropharmacological effects. Compounds containing piperazine have been found to interact with neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression.
Case Study:
Research on piperazine derivatives has shown efficacy in animal models of anxiety and depression. The potential of this compound in modulating neurotransmitter levels warrants further exploration.
Antimicrobial Properties
Thiophene derivatives have also been reported to possess antimicrobial activity. The unique structure of this compound may enhance its effectiveness against bacterial and fungal infections.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Lacks piperazine; simpler amine structure | Antimicrobial |
| Ethyl 2-(4-methoxyphenyl)-3-thiophene derivatives | Contains phenolic groups; broader aromatic system | Anticancer |
| This compound | Complex structure with piperazine | Potential anticancer and neuropharmacological activity |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Thiophene Core : Utilizing cyclization reactions to create the tetrahydro-cyclohepta[b]thiophene structure.
- Amidation : Coupling the thiophene derivative with propanamido groups through amide bond formation.
- Dioxalate Formation : Introducing dioxalate moieties to enhance solubility and bioavailability.
These synthetic pathways highlight the compound's complexity and the precision required to achieve high yields and purity.
Comparison with Similar Compounds
ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate
This analogue features a cyclopenta[b]thiophene core (5-membered ring) instead of a cyclohepta[b]thiophene (7-membered ring). The smaller ring size reduces molecular weight (MW: 579.62 g/mol vs. theoretical ~621 g/mol for the target compound) and may alter steric interactions in biological targets.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Its imidazo[1,2-a]pyridine core introduces a fused bicyclic system, which enhances rigidity and may improve binding specificity. However, the nitro and cyano groups increase molecular polarity, reducing solubility compared to the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s larger cyclohepta ring may improve conformational flexibility, aiding in target binding.
- The dioxalate salt confers higher solubility than neutral analogues, a critical advantage for drug delivery .
- Lower yields (e.g., 51–55% in imidazo derivatives ) highlight synthetic challenges in multi-step protocols.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity, and which purification methods are most effective?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for the piperazine moiety and coupling reactions for the cycloheptathiophene core. Critical steps include controlling reaction temperatures (e.g., 60–80°C for amide bond formation) and using anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for structural elucidation, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the cycloheptathiophene ring protons (δ 2.5–3.5 ppm for tetrahydro protons) and the methylpiperazine group (δ 2.2–2.8 ppm for N-methyl protons).
- IR Spectroscopy : Confirm the carbonyl stretch (C=O, ~1700 cm⁻¹) and secondary amide (N-H bend, ~1550 cm⁻¹).
- Mass Spectrometry (HRMS-ESI) : Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of dioxalate counterion).
Cross-reference with analogous thiophene derivatives for validation .
Q. How does the dioxalate counterion influence solubility and crystallinity, and what solvents optimize these properties?
- Methodological Answer : The dioxalate salt enhances aqueous solubility (critical for in vitro assays) due to ionic interactions. For crystallization, use polar aprotic solvents (e.g., DMF or DMSO) with slow diffusion of non-polar solvents (e.g., diethyl ether). Monitor crystal lattice stability via X-ray diffraction (single-crystal XRD) to confirm salt formation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability in kinase inhibition assays)?
- Methodological Answer :
- Assay Optimization : Standardize buffer conditions (pH 7.4, 1 mM ATP) and use recombinant kinase isoforms to minimize batch variability.
- Data Normalization : Include positive controls (e.g., staurosporine) and apply statistical tools (e.g., Grubbs’ test) to identify outliers.
- Mechanistic Studies : Use surface plasmon resonance (SPR) to differentiate competitive vs. allosteric binding modes .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model interactions between the cycloheptathiophene core and ATP-binding pockets of kinases (e.g., CDK2 or Aurora A).
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Prioritize derivatives with lower RMSD values (<2 Å) and sustained hydrogen bonds with key residues (e.g., Glu81 in CDK2).
- QSAR Analysis : Correlate substituent electronegativity with inhibitory potency using partial least squares (PLS) regression .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for amide coupling steps to reduce side reactions.
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) to separate enantiomers during intermediate stages.
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR or Raman spectroscopy to ensure >99% enantiomeric excess .
Q. How do degradation pathways under accelerated stability conditions (40°C/75% RH) inform formulation strategies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H2O2). Identify degradation products via LC-MS/MS (e.g., hydrolysis of the ester group to carboxylic acid).
- Formulation Mitigation : Use lyophilization for solid formulations or add antioxidants (e.g., ascorbic acid) in liquid formulations. Stability data should guide storage recommendations (e.g., -20°C under nitrogen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
